(S)-2-Acetamido-4-phenylbutanoic acid
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Overview
Description
(S)-2-Acetamido-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom and an acetamido group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-phenylalanine.
Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Reduction: The carboxyl group of N-acetyl-L-phenylalanine is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively acetylate or deacetylate one enantiomer.
Chiral Catalysts: Employing chiral catalysts to achieve high enantioselectivity during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-2-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways Involved: It participates in pathways related to protein synthesis and degradation, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A precursor in the synthesis of (S)-2-Acetamido-4-phenylbutanoic acid.
N-Acetyl-L-phenylalanine: An intermediate in the synthesis process.
L-Tyrosine: Another amino acid with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both acetamido and phenyl groups, which confer distinct chemical properties and biological activities compared to other amino acid derivatives.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
CNQZAOFOKXXEOB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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